molecular formula C16H16BrNO2S B2985076 (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine CAS No. 338400-78-5

(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine

Cat. No. B2985076
CAS RN: 338400-78-5
M. Wt: 366.27
InChI Key: LRQIEPGQRCVWIM-VLGSPTGOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfide linkage, and methoxy groups. The exact spatial arrangement would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom (which is a good leaving group), the sulfide linkage, and the methoxy groups. It could potentially undergo substitution reactions or act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The bromine atom might make it denser than many other organic compounds .

Scientific Research Applications

Synthetic Building Blocks in Molecular Electronics

A research study outlined the utility of simple and accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, as precursors for constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are pivotal in the development of molecular electronics due to their efficient synthetic transformations, highlighting the significance of (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine derivatives in this field (Stuhr-Hansen et al., 2005).

Intervalence Charge Transfer in Mixed-Valence Species

The study on bis(triarylamines) linked via vinylene and phenylene-vinylene bridges, including compounds related to (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine, provided insights into intervalence charge-transfer (IVCT) in mixed-valence species. These findings are crucial for understanding electron-transfer processes in organic electronic materials (Barlow et al., 2005).

Photodynamic Therapy Applications

Research on new zinc phthalocyanines substituted with bromo-methoxybenzylidene derivatives showcased their high singlet oxygen quantum yield, making them potent candidates for Type II photosensitizers in photodynamic therapy for cancer treatment. This underscores the potential therapeutic applications of (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine derivatives in medical research (Pişkin et al., 2020).

Catalysis and Synthetic Chemistry

The synthesis and characterization of various bromophenol derivatives from the red alga Rhodomela confervoides, including compounds analogous to (E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine, revealed their potential in catalysis and synthetic chemistry. Although inactive against certain cancer cell lines and microorganisms, these compounds' structural diversity and synthesis pathways contribute valuable knowledge to organic synthesis and chemical catalysis research (Zhao et al., 2004).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of the bromine atom suggests that it could be hazardous if ingested or inhaled, and it might also be irritating to the skin or eyes .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules, and investigating potential applications. For example, it might be interesting to explore whether it has any biological activity or could serve as a precursor to other useful compounds .

properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfanyl-N-methoxy-1-(4-methoxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-19-14-7-3-12(4-8-14)16(18-20-2)11-21-15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQIEPGQRCVWIM-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC)/CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine

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